molecular formula C7H16N2O2 B14496503 ethyl N-(tert-butylamino)carbamate CAS No. 64739-41-9

ethyl N-(tert-butylamino)carbamate

Cat. No.: B14496503
CAS No.: 64739-41-9
M. Wt: 160.21 g/mol
InChI Key: PYNPFJINTPDMOA-UHFFFAOYSA-N
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Description

Ethyl N-(tert-butylamino)carbamate is a carbamate-based compound offered for research and development purposes. Carbamates are a significant class of compounds in medicinal chemistry, known for their good chemical and proteolytic stability and their ability to mimic peptide bonds, making them valuable as amide bond surrogates in drug discovery . The carbamate functional group is a key structural motif in a wide range of FDA-approved pharmaceuticals, including protease inhibitors, anticonvulsants, and cholinesterase inhibitors used to treat conditions such as HIV, epilepsy, and Alzheimer's disease . The tert-butyl carbamate (Boc) group, in particular, is extensively used as a protecting group for amines in multi-step organic synthesis, helping to modulate reactivity and improve the handling of complex intermediates . Researchers may utilize this ethyl and tert-butyl-substituted carbamate as a building block for the synthesis of more complex molecules or as a model compound in studying the physicochemical properties and reactivity of carbamate derivatives. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

64739-41-9

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl N-(tert-butylamino)carbamate

InChI

InChI=1S/C7H16N2O2/c1-5-11-6(10)8-9-7(2,3)4/h9H,5H2,1-4H3,(H,8,10)

InChI Key

PYNPFJINTPDMOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{tert-Butylamine} + \text{Ethyl Chloroformate} \xrightarrow{\text{Base}} \text{Ethyl N-(tert-Butylamino)Carbamate} + \text{HCl}
$$

Optimized Conditions (adapted from):

  • Solvent: Ethyl acetate or dichloromethane (8–10 vol. relative to amine)
  • Base: 1.1–1.5 eq. NaOH or triethylamine
  • Temperature: 0–5°C (to minimize N-alkylation byproducts)
  • Yield: 85–90% after crystallization (hexane/ethyl acetate)

Data Table 1: Comparative Yields via Chloroformate Route

Amine Chloroformate Base Solvent Yield (%) Source
tert-Butylamine Ethyl chloroformate NaOH Ethyl acetate 89
tert-Butylamine Ethyl chloroformate TEA DCM 85

Reductive Amination Approaches

Reductive amination of tert-butylamine with carbonyl intermediates offers a versatile pathway. This method is advantageous for generating stereochemically pure products.

Example Protocol (from):

  • Intermediate Formation: React N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde in toluene/acetic acid (reflux, 4–6 h).
  • Reduction: Treat the imine intermediate with sodium borohydride in THF (20–30°C, 3–5 h).

Key Observations:

  • Catalyst: 1% acetic acid accelerates imine formation.
  • Yield: 84–87% after distillation.
  • Purity: >98% by GC-MS (no detectable N-alkylation byproducts).

CO₂-Based Carbamate Synthesis

Continuous flow systems utilizing CO₂ as a carbonyl source provide sustainable routes. This method avoids toxic reagents like phosgene.

Reaction Mechanism (from):

  • Carbamate Anion Formation:
    $$
    \text{tert-Butylamine} + \text{CO}_2 \rightarrow \text{tert-Butylammonium Carbamate}
    $$
  • Alkylation:
    $$
    \text{Carbamate Anion} + \text{Ethyl Bromide} \xrightarrow{\text{TBAI}} \text{this compound}
    $$

Optimized Parameters ():

  • Pressure: 5–7 bar CO₂
  • Catalyst: 10 mol% tetrabutylammonium iodide (TBAI)
  • Solvent: Acetonitrile or DMF
  • Yield: 76–81% at 70°C

Data Table 2: CO₂-Based Synthesis Performance

CO₂ Pressure (bar) Catalyst Loading Temp (°C) Yield (%) Byproducts (%)
5 10% TBAI 70 79 3
7 10% TBAI 70 81 5

Solid-Phase Synthesis

Solid-supported reagents enable facile purification, particularly for high-throughput applications. A representative method involves:

Protocol (adapted from):

  • Resin Activation: Load Wang resin with Fmoc-protected tert-butylamine.
  • Coupling: Treat with ethyl chloroformate/DIC/HOBt in DMF (RT, 3 h).
  • Cleavage: Release product using TFA/DCM (95% purity by HPLC).

Advantages:

  • Yield: 78–82%
  • Scalability: Suitable for multi-gram synthesis.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysts (PTCs) enhance reaction rates in biphasic systems.

Example (from):

  • Catalyst: Tetrabutylammonium bromide (5–10 mol%)
  • Conditions: KOH (50% aq.), ethyl bromide, 60°C, 5 h
  • Yield: 88–93%

Critical Notes:

  • Excess alkylating agent (>1.5 eq.) minimizes di-alkylation.
  • Ethyl acetate/water solvent systems prevent emulsion formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(tert-butylamino)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl N-(tert-butylamino)carbamate involves its ability to form stable carbamate linkages with various molecular targets. This stability is due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety, which restricts conformational flexibility. The compound can participate in hydrogen bonding through its carboxyl group and backbone NH, influencing its interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Carcinogenicity and Mutagenicity

The carcinogenic and mutagenic profiles of carbamates vary significantly based on their substituents. Key findings from the evidence include:

  • Ethyl Carbamate (EC): Widely detected in alcoholic beverages (), with average concentrations up to 822 µg/L in certain Chinese liquors. Induces hepatic carcinomas, neurofibrosarcomas, and lung adenomas in rodents ().
  • Vinyl Carbamate (VC): 10–50 times more carcinogenic than EC in mice, inducing lung, liver, and skin tumors at lower doses (). Directly mutagenic in Salmonella typhimurium TA100 and TA1535 when metabolized by liver enzymes ().
  • The bulky tert-butyl group likely hinders metabolic activation, reducing reactivity.
Table 1: Comparative Toxicity of Carbamates
Compound Molecular Weight (g/mol) Carcinogenic Potency (Relative to EC) Mutagenicity Presence in Consumer Products References
Ethyl Carbamate (EC) 104.1 1.0 (Baseline) No (pro-carcinogen) Alcoholic beverages
Vinyl Carbamate (VC) 100.1 10–50× EC Yes (with metabolism) Industrial/research use
tert-Butyl Carbamate ~130–160 Inactive No Research use
Ethyl N-(tert-Butylamino)Carbamate ~160–220 (estimated) Likely lower (inferred) Unlikely (inferred) Research use

Metabolic Pathways and Reactivity

  • EC and VC : EC is metabolized via cytochrome P-450 to vinyl carbamate epoxide, a DNA-reactive intermediate. VC bypasses this step, acting directly as a promutagen ().
  • tert-Butyl Derivatives: The tert-butyl group in this compound likely impedes enzymatic oxidation, reducing electrophilic metabolite formation. This aligns with the inactivity of tert-butyl carbamate in tumor assays ().

Industrial and Regulatory Considerations

  • EC in Food Products: EC levels in Chinese liquors exceed international limits (150 µg/L) in 48.7% of samples, posing carcinogenic risks (MOE = 1,875 for regular drinkers) ().
  • Mitigation Strategies : Secondary distillation reduces EC content by 81–93% in liquors ().
  • This compound: Limited to laboratory use, with safety protocols emphasizing skin/eye protection (analogous to ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl N-(tert-butylamino)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via carbamate coupling reactions using tert-butylamine and ethyl chloroformate in anhydrous solvents like dichloromethane or THF. Key parameters include maintaining a temperature of 0–5°C to minimize side reactions (e.g., hydrolysis) and using stoichiometric triethylamine as a base to neutralize HCl byproducts . Purification often involves column chromatography or preparative reversed-phase HPLC (RP-HPLC) with UV detection to isolate high-purity fractions .

Q. How can structural confirmation be achieved for this compound?

  • Methodology : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (δ ~1.2 ppm for 1H^1H, δ ~28 ppm for 13C^{13}C) and carbamate carbonyl (δ ~155–160 ppm for 13C^{13}C). LC-MS with electrospray ionization (ESI) provides molecular ion peaks ([M+H]+^+) to verify molecular weight. IR spectroscopy identifies the carbamate C=O stretch (~1700 cm1^{-1}) .

Q. What solvents and storage conditions are optimal for stability studies?

  • Methodology : Store the compound in inert, anhydrous solvents (e.g., acetonitrile or DMSO) at –20°C to prevent hydrolysis. Stability under accelerated conditions (e.g., 40°C/75% RH for 7 days) can be monitored via HPLC to detect degradation products like tert-butylamine or ethyl alcohol .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be optimized?

  • Methodology : Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during carbamate formation. Monitor enantiomeric excess (ee) via chiral HPLC or 19F^{19}F-NMR if fluorinated analogs are synthesized. Computational modeling (DFT) aids in predicting transition states for stereochemical control .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. LC-MS)?

  • Methodology : Cross-validate using orthogonal techniques:

  • If NMR suggests impurities but LC-MS shows a single peak, perform 2D NMR (e.g., COSY, HSQC) to confirm structural assignments.
  • If mass spectrometry detects unexpected adducts, use high-resolution MS (HRMS) to distinguish isotopic patterns from true impurities .

Q. How does the compound’s stability vary under oxidative or acidic conditions?

  • Methodology : Conduct forced degradation studies:

  • Oxidative : Treat with H2_2O2_2 (3% v/v) at 50°C for 24 hours; analyze via GC-MS to detect tert-butylamine oxidation products (e.g., tert-butyl hydroperoxide).
  • Acidic : Expose to 0.1N HCl at 25°C; monitor pH-dependent hydrolysis kinetics using UV-Vis spectroscopy at λ = 210–220 nm .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodology : Optimize solvent-to-substrate ratios to avoid exothermic reactions during scale-up. Use continuous-flow reactors for better temperature control. Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

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